molecular formula C10H9ClO4 B6158993 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid CAS No. 1780048-00-1

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

Cat. No.: B6158993
CAS No.: 1780048-00-1
M. Wt: 228.63 g/mol
InChI Key: ZIBIRUDLMPZZMG-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-5-methoxy-2-benzofurancarboxylic acid with a reducing agent can yield the dihydro derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: Benzofuran derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. These activities make them valuable in the study of new therapeutic agents.

Medicine: The potential medicinal applications of 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid include its use as a lead compound in drug discovery. Its biological activity can be harnessed to develop new treatments for various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their function and resulting in therapeutic effects.

Comparison with Similar Compounds

  • 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one

  • 6-Chloro-5-methoxy-2-benzofurancarboxylic acid

  • 6-Chloro-5-methoxy-1,3-dihydrobenzofuran-4-carboxylic acid

Uniqueness: 6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid stands out due to its specific structural features, such as the presence of the dihydro group and the carboxylic acid moiety. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1780048-00-1

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

InChI

InChI=1S/C10H9ClO4/c1-14-9-7(11)2-5-3-15-4-6(5)8(9)10(12)13/h2H,3-4H2,1H3,(H,12,13)

InChI Key

ZIBIRUDLMPZZMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2COCC2=C1C(=O)O)Cl

Purity

95

Origin of Product

United States

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